molecular formula C23H28N6O3 B2947699 1,7-dimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 903200-21-5

1,7-dimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2947699
CAS No.: 903200-21-5
M. Wt: 436.516
InChI Key: VWYZKXVSBMHSQX-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Imidazole compounds are generally soluble in water and other polar solvents .

Scientific Research Applications

Receptor Affinity and Enzyme Activity

A study by Zagórska et al. (2016) explored the receptor affinity and enzyme activity of octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines. These compounds were evaluated for their binding affinities to serotonin and dopamine receptors, as well as their inhibitory potencies for phosphodiesterases PDE4B1 and PDE10A. The research identified promising structures for modification and mechanistic studies of hybrid ligands, suggesting potential applications in developing therapeutics targeting these receptors and enzymes (Zagórska et al., 2016).

Antidepressant and Anxiolytic-like Activity

Another study by Zagórska et al. (2015) synthesized and tested arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity towards serotoninergic and dopaminergic receptors. The study found potent ligands for 5-HT1A and 5-HT7 receptors, indicating potential antidepressant and anxiolytic-like activities. This demonstrates the relevance of purine derivatives in developing treatments for mental health disorders (Zagórska et al., 2015).

Anticancer Potential

Liu et al. (2018) investigated 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones for their antiproliferative activity against various cancer cell lines. The study identified compounds with significant anticancer properties, highlighting the potential application of imidazole derivatives in cancer research (Liu et al., 2018).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological system they interact with. Some imidazole derivatives are used as antifungal agents, where they inhibit the synthesis of ergosterol, a component of fungal cell membranes .

Future Directions

The future directions for research on this compound would depend on its specific properties and potential applications. Given the wide range of biological activities exhibited by imidazole derivatives, it could be of interest for the development of new drugs .

Properties

IUPAC Name

4,7-dimethyl-6-(2-morpholin-4-ylethyl)-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-17-16-29-19-20(24-22(29)27(17)11-10-26-12-14-32-15-13-26)25(2)23(31)28(21(19)30)9-8-18-6-4-3-5-7-18/h3-7,16H,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYZKXVSBMHSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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